3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate
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Overview
Description
3-Hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate is a coordination compound that consists of 3-hydroxypyridine-2-carboxylic acid and oxovanadium in a trihydrate form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate typically involves the reaction of 3-hydroxypyridine-2-carboxylic acid with vanadium oxides or vanadium salts in the presence of water. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired trihydrate complex. For example, the reaction can be carried out in an aqueous solution at room temperature with a slight acidic or neutral pH to facilitate the coordination of the oxovanadium ion with the 3-hydroxypyridine-2-carboxylic acid ligand .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may include steps such as purification through recrystallization or filtration to obtain the pure trihydrate form. The use of automated reactors and controlled environments ensures consistency and quality in the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate undergoes various types of chemical reactions including:
Oxidation: The oxovanadium center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: The hydroxyl and carboxyl groups on the pyridine ring can undergo substitution reactions with other nucleophiles or electrophiles.
Coordination: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state vanadium complexes, while substitution reactions may result in modified pyridine derivatives.
Scientific Research Applications
3-Hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate involves its ability to coordinate with metal ions and participate in redox reactions. The oxovanadium center can interact with various molecular targets, influencing cellular pathways and biochemical processes. For example, its insulin-mimetic activity is attributed to its ability to activate insulin signaling pathways, thereby enhancing glucose uptake and metabolism .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypicolinic acid: Similar in structure but lacks the oxovanadium component.
2-Hydroxypyridine-3-carboxylic acid: Another hydroxypyridine derivative with different substitution patterns.
6-Hydroxypyridine-3-carboxylic acid: Similar functional groups but different positional isomer.
Uniqueness
3-Hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate is unique due to the presence of the oxovanadium center, which imparts distinct redox properties and biological activities not observed in its analogs. This makes it particularly valuable in research focused on redox chemistry and therapeutic applications .
Properties
IUPAC Name |
3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5NO3.3H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;/h2*1-3,8H,(H,9,10);3*1H2;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVLCDIRYQMAQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O=[V] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O10V |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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